molecular formula C16H21ClN4O2S2 B2962964 4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol CAS No. 932918-90-6

4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2962964
M. Wt: 400.94
InChI Key: SNNAVZVSIYFHRH-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol” appears to be a complex organic molecule. It contains several functional groups, including a chlorobenzyl group, an ethylsulfonyl group, a piperidine ring, a 1,2,4-triazole ring, and a thiol group. These functional groups could potentially confer a variety of chemical properties to the compound.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, common methods for introducing these functional groups include nucleophilic aromatic substitution for the chlorobenzyl group, sulfonylation reactions for the ethylsulfonyl group, and cyclization reactions for the formation of the piperidine and 1,2,4-triazole rings.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple rings (piperidine and 1,2,4-triazole) suggests that the compound may have a rigid and possibly planar structure. The chlorobenzyl and ethylsulfonyl groups could add additional complexity to the molecule’s shape.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For instance, the thiol group is known to be quite reactive and could participate in a variety of reactions, such as oxidation or conjugation reactions. The chlorobenzyl group could undergo nucleophilic aromatic substitution reactions, while the piperidine and 1,2,4-triazole rings could potentially participate in electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a thiol group could make the compound polar and potentially give it a strong odor. The compound’s solubility would depend on the balance of its polar and nonpolar groups.


Scientific Research Applications

Therapeutic Applications in Diabetes

  • Type II Diabetes Treatment : Derivatives of 1,2,4-triazoles, which include the mentioned compound, have been synthesized and evaluated for their biological potential. These compounds have been found to be potent inhibitors of α-glucosidase enzyme, surpassing the effectiveness of acarbose, a commercially available α-glucosidase inhibitor used for treating type II diabetes. This highlights their potential as new drug candidates for diabetes treatment (Aziz ur-Rehman et al., 2018).

Anti-Inflammatory and Antimicrobial Properties

  • Antibacterial and Anti-Inflammatory Agent : A study focusing on 1,2,4-triazole heterocycles bearing an azinane nucleus showed that a compound with a 4-chlorobenzyl moiety was the most active antibacterial and anti-inflammatory agent among synthesized compounds. This suggests its potential therapeutic applications in addressing bacterial infections and inflammation (J. Iqbal et al., 2020).

Anticancer Properties

  • EGFR Inhibitors in Cancer Therapy : Research on benzimidazole derivatives bearing 1,2,4-triazole, including those with a 2-(4-chlorophenyl) component, revealed their potential as anti-cancer agents. Molecular docking studies indicated strong binding affinities with the EGFR binding pocket, highlighting their role in cancer therapeutics (A. Karayel, 2021).

Neuroprotective Potential

  • Alzheimer’s Disease Treatment : Piperidinyl-1,3,4-oxadiazole derivatives of the compound have been synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, an important target in Alzheimer's disease therapy (A. Rehman et al., 2018).

Antimicrobial and Surface Activity

  • Antimicrobial and Surface-Active Properties : Derivatives of 1,2,4-triazole, including the mentioned compound, have been found to exhibit antimicrobial activity and can also be used as surface active agents. This indicates their potential in antimicrobial applications and possibly in industrial applications as surfactants (R. El-Sayed, 2006).

Safety And Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area.


Future Directions

The potential applications and future directions for this compound would depend largely on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used for its chemical properties, future research could involve exploring new reactions or synthesis methods involving this compound.


Please note that these are general insights and the actual properties and characteristics of the compound could vary. For detailed and accurate information, specific studies and experimental data on the compound are needed.


properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-3-(1-ethylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2S2/c1-2-25(22,23)20-9-3-4-13(11-20)15-18-19-16(24)21(15)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNAVZVSIYFHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol

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